1-(1-Chloroisoquinolin-7-yl)ethan-1-one

Beschreibung

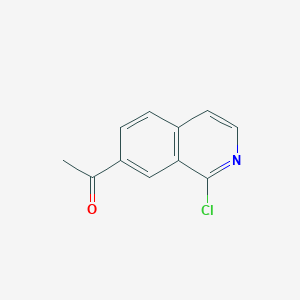

1-(1-Chloroisoquinolin-7-yl)ethan-1-one is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at the 1-position and an acetyl group (-COCH₃) at the 7-position.

Eigenschaften

IUPAC Name |

1-(1-chloroisoquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-13-11(12)10(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDGHLWYJHUDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Functionalization via Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have been widely employed to construct substituted isoquinolines, including chloro-substituted derivatives. In particular, Pd-catalyzed C–N bond formation allows the introduction of amino groups that can be further converted to chloro-substituted isoquinolines.

- A typical procedure involves the reaction of 1-chloroisoquinoline with nucleophiles under Pd catalysis, often using ligands such as racemic-BINAP and bases like sodium t-butoxide.

- The reaction conditions usually include refluxing in toluene under nitrogen atmosphere to facilitate coupling.

- Post-reaction workup involves quenching with water, separation, and purification by preparative HPLC to isolate the desired chloroisoquinoline derivative as a salt form.

This method yields the chloro-substituted isoquinoline intermediate in moderate yields (~40%) and high purity, as confirmed by NMR and LC-MS analysis.

Reductive Amination and Tosylation for Isoquinoline Derivative Synthesis

An alternative approach reported involves the synthesis of substituted 6-amino isoquinolines starting from amino acetaldehyde dimethyl acetal and bromo-substituted aryl aldehydes or ketones.

- The amino dimethyl acetals formed undergo tosylation to yield sulfonamides.

- Treatment with aluminum chloride then facilitates cyclization to produce bromoisoquinolines.

- Subsequent halogen exchange or substitution reactions can introduce chlorine at the 1-position.

- This method allows access to various substituted isoquinolines, including chloro derivatives, useful as intermediates for 1-(1-Chloroisoquinolin-7-yl)ethan-1-one synthesis.

Experimental Data Summary

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed coupling | Pd2dba3 (5 mol%), rac-BINAP (10 mol%), NaOtBu, toluene, reflux, N2 atmosphere | 1-chloroisoquinoline, amino acid derivatives | 40 | Product isolated as TFA salt; confirmed by NMR and LC-MS |

| Reductive amination | Amino acetaldehyde dimethyl acetal with 4-bromo aryl aldehyde/ketone, reductive amination | Tosyl chloride, AlCl3 for cyclization | Variable | Intermediate bromoisoquinolines formed; further halogenation required |

Analytical Characterization

- NMR Spectroscopy : Proton NMR of the coupled product shows characteristic aromatic signals between 7.3–7.9 ppm, confirming the isoquinoline framework, along with aliphatic signals corresponding to the ethanone side chain.

- Mass Spectrometry : LC-MS confirms the molecular ion peak consistent with the expected molecular weight (m/z 358 for the coupled product).

- Purity : Preparative HPLC is employed to achieve high purity, essential for subsequent applications.

Research Findings and Notes

- The palladium-catalyzed method is favored for its selectivity and ability to tolerate various functional groups.

- The moderate yield (~40%) suggests room for optimization in catalyst loading, temperature, and reaction time.

- The synthetic accessibility score of 1.39 indicates relatively straightforward synthesis compared to complex heterocycles.

- The compound exhibits good solubility profiles and high gastrointestinal absorption, relevant for pharmaceutical development.

- The use of protecting groups such as Boc and Fmoc in amino acid derivatives facilitates selective coupling without side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Chloroisoquinolin-7-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique substitution pattern on the isoquinoline ring enhances its reactivity, making it suitable for various chemical transformations.

Biology

- Enzyme Inhibition Studies : Research indicates that 1-(1-Chloroisoquinolin-7-yl)ethan-1-one can inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Medicine

- Potential Therapeutic Applications : The compound shows promise in drug development for treating various diseases. Its ability to interact with biological targets suggests potential use in creating novel pharmaceuticals aimed at specific diseases, including cancer and infectious diseases .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to isoquinoline compounds. Results indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting that modifications to the isoquinoline structure can enhance bioactivity .

Case Study 2: Anticancer Properties

Research on similar compounds has demonstrated anticancer activity against human breast cancer cell lines. The study found that specific structural modifications led to increased selectivity and potency against cancer cells, highlighting the therapeutic potential of isoquinoline derivatives like this compound .

Wirkmechanismus

The mechanism by which 1-(1-Chloroisoquinolin-7-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Halogenation: The chlorine substituent in this compound enhances electron-withdrawing effects compared to fluorine in 1-(3-Fluoroquinolin-7-yl)ethan-1-one. This difference may alter metabolic stability and binding affinity in biological targets .

Functional Group Impact

- Ethanone vs. Methanol: The acetyl group in the target compound offers a reactive ketone for further derivatization (e.g., oxime formation), whereas (1-Chloroisoquinolin-7-yl)methanol contains a hydroxyl group suitable for etherification .

- Thiophene/Bromophenyl Derivatives : Compounds with thiophene or bromophenyl groups () exhibit extended π-conjugation, which may enhance photophysical properties for material science applications .

Biologische Aktivität

1-(1-Chloroisoquinolin-7-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H8ClN

- Molecular Weight: 179.63 g/mol

The compound features a chloroisoquinoline moiety, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of chloroisoquinoline compounds possess significant antimicrobial properties. For instance:

- Mechanism: The chloro group enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell walls.

- Case Study: A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The isoquinoline derivatives have been investigated for their anticancer potential:

- Mechanism: These compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

- Research Findings: In vitro studies indicated that this compound significantly reduced cell viability in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chloroisoquinoline derivatives, including this compound. The results indicated a strong correlation between the presence of the chloro group and increased antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, researchers tested the compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be a lead candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.